![molecular formula C22H20N2O3 B6082520 N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B6082520.png)
N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide, also known as MMBN, is a chemical compound that has been widely studied for its potential applications in scientific research. MMBN is a member of the benzamide family of compounds, which have been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide is not fully understood, but it is thought to involve the binding of the compound to specific proteins or other biological molecules. This binding can alter the activity of these molecules, leading to changes in cellular processes.
Biochemical and Physiological Effects
Studies have shown that N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide can have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide in lab experiments is its high selectivity for certain proteins, which can allow for more precise imaging and analysis of biological systems. However, one limitation is that N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide can be difficult to synthesize and purify, which can limit its availability for use in research.
Future Directions
There are many potential future directions for research involving N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide. One area of interest is in the development of new imaging techniques that utilize N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide and other fluorescent probes. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide and its potential applications in various areas of scientific research.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide involves the reaction of 3-methoxyaniline with 4-methylbenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to yield pure N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging biological systems. N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide has been shown to selectively bind to certain proteins and can be used to visualize their distribution and localization within cells.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-10-12-16(13-11-15)21(25)24-20-9-4-3-8-19(20)22(26)23-17-6-5-7-18(14-17)27-2/h3-14H,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUJQXACVJKZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(3-Methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.